1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol
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Overview
Description
1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, an imidazole ring, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-(2-methoxyethoxy)aniline.
Formation of Imidazole Ring: The aniline derivative undergoes cyclization with thiourea under acidic conditions to form the imidazole ring.
Thiol Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the dichlorophenyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or primary amines under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified imidazole derivatives.
Substitution: Various substituted phenyl-imidazole-thiol derivatives.
Scientific Research Applications
1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The dichlorophenyl group and imidazole ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole: Similar structure but with a pyrrole ring instead of an imidazole ring.
2,4-Dichloro-5-(2-methoxyethoxy)aniline: Lacks the imidazole and thiol groups, making it less versatile in reactions.
1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole:
Uniqueness
1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol is unique due to the presence of both the thiol and imidazole groups, which provide a combination of reactivity and binding capabilities not found in the similar compounds listed above. This makes it particularly valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2S/c1-17-4-5-18-11-7-10(8(13)6-9(11)14)16-3-2-15-12(16)19/h2-3,6-7H,4-5H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICKWDRKKIHHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C=CNC2=S)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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